molecular formula C21H28N6O2 B2984106 1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 577996-56-6

1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2984106
CAS No.: 577996-56-6
M. Wt: 396.495
InChI Key: ZLGHHFUDWSKMAI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 2-phenylethyl substituent at position 7 and a 4-methylpiperazinylmethyl group at position 8.

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-23-11-13-26(14-12-23)15-17-22-19-18(20(28)25(3)21(29)24(19)2)27(17)10-9-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGHHFUDWSKMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H28N6O2C_{21}H_{28}N_{6}O_{2} with a molecular weight of approximately 396.49 g/mol. Its structure features a purine backbone with various substituents that contribute to its biological properties.

Table 1: Structural Features

FeatureDescription
Molecular Formula C21H28N6O2C_{21}H_{28}N_{6}O_{2}
Molecular Weight 396.49 g/mol
Key Functional Groups Purine base, piperazine ring

Research indicates that the compound exhibits a range of biological activities primarily through the following mechanisms:

  • Antagonism of Receptors : It has been reported to act as an antagonist for various receptors such as the platelet-derived growth factor (PDGF) receptor, which is crucial in cellular signaling pathways related to growth and proliferation .
  • Inhibition of Kinases : The compound shows inhibitory activity against several kinases involved in tumor progression, including Aurora kinases and epidermal growth factor receptors (EGFR), making it a candidate for cancer therapeutics .
  • Anti-inflammatory Properties : Some derivatives of similar structures have demonstrated anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production in vitro .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antitumor Agents : Due to its ability to inhibit key kinases involved in cancer cell proliferation, it may serve as a foundation for developing new anticancer drugs.
  • Anti-inflammatory Treatments : Its anti-inflammatory properties could be harnessed for treating conditions like rheumatoid arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • A study on quinazoline derivatives showed that modifications can lead to enhanced activity against cancer cell lines such as A549 (lung cancer) and K562 (chronic myelogenous leukemia) . This suggests that structural variations in purine derivatives can significantly affect their potency.
  • Another research effort focused on the inhibition of phospholipase A2 by cationic amphiphilic drugs highlighted the importance of molecular structure in determining biological outcomes . Although not directly related to our compound, it underscores the relevance of structural analysis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Receptor Antagonism Inhibition of PDGF receptor
Kinase Inhibition Inhibition of Aurora kinases
Anti-inflammatory Reduction in TNF-α production

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/Structure Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (if available)
Target Compound 2-Phenylethyl 4-Methylpiperazinylmethyl C₂₂H₂₈N₆O₂ 408.5 Not reported in evidence
7-(4-Methylbenzyl) analogue () 4-Methylbenzyl 4-Phenylpiperazinyl C₂₅H₂₈N₆O₂ 444.5 Not reported
Pentyl-substituted analogue () Pentyl 4-Methylpiperazinylmethyl C₁₉H₃₀N₆O₂ 374.5 Not reported
Nitro/Chloro-substituted () 2-(4-Arylamino)ethyl Nitro or Chloro Varies ~300–350 FTIR: 3344 cm⁻¹ (N–H), 1697 cm⁻¹ (C=O); MS: m/z 169, 149
Naphthalenylmethyl-piperazinyl () Isopentyl 4-(Naphthalen-1-ylmethyl)piperazinyl C₂₆H₃₂N₆O₂ 460.6 Not reported

Position 7 Substituent Analysis

  • 4-Methylbenzyl (): Increased steric bulk compared to 2-phenylethyl, which may reduce receptor binding flexibility .
  • Nitro/Chloro (): Electron-withdrawing groups at position 8 likely alter electronic density, affecting hydrogen bonding and solubility .

Position 8 Substituent Analysis

  • 4-Phenylpiperazinyl (): Enhances π-π interactions but may increase off-target binding due to higher lipophilicity .
  • Naphthalenylmethyl-piperazinyl (): Bulky aromatic substituents could hinder solubility but improve selectivity for specific receptors .

Pharmacological Implications

  • Receptor Binding: The 4-methylpiperazinylmethyl group may favor adenosine A₂A receptor antagonism, while the 2-phenylethyl substituent could modulate dopamine receptor interactions .
  • Solubility vs. Permeability: The target compound’s balanced substituents (moderate lipophilicity from phenylethyl and polar piperazine) may optimize oral bioavailability compared to bulkier analogues (e.g., ) .

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